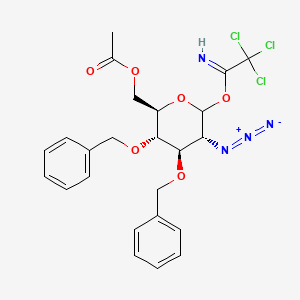
N-phenyl-3-dibenzothiophenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-3-dibenzothiophenamine is an organic compound with the molecular formula C18H13NS It is a derivative of dibenzothiophene, where the nitrogen atom is bonded to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-dibenzothiophenamine typically involves the reaction of dibenzothiophene with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Dibenzothiophene and aniline.
Catalyst: Palladium-based catalysts are commonly used.
Solvent: Toluene or xylene.
Reaction Conditions: Elevated temperatures (around 100-150°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-3-dibenzothiophenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl group or the nitrogen atom can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.
Applications De Recherche Scientifique
N-phenyl-3-dibenzothiophenamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of advanced materials, such as polymers and optoelectronic devices.
Mécanisme D'action
The mechanism of action of N-phenyl-3-dibenzothiophenamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenyl-2-dibenzothiophenamine
- N-phenyl-4-dibenzothiophenamine
- N-phenyl-3-benzothiophenamine
Uniqueness
N-phenyl-3-dibenzothiophenamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized organic compounds and materials.
Propriétés
Formule moléculaire |
C18H13NS |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N-phenyldibenzothiophen-3-amine |
InChI |
InChI=1S/C18H13NS/c1-2-6-13(7-3-1)19-14-10-11-16-15-8-4-5-9-17(15)20-18(16)12-14/h1-12,19H |
Clé InChI |
DUGUHFXDUFGEAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


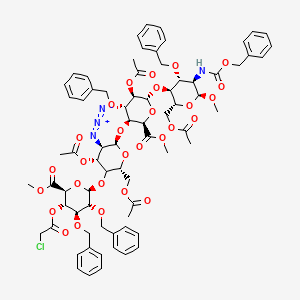
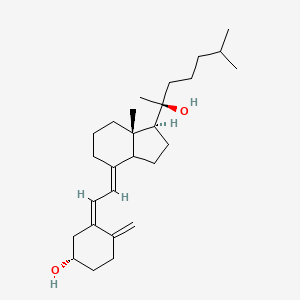
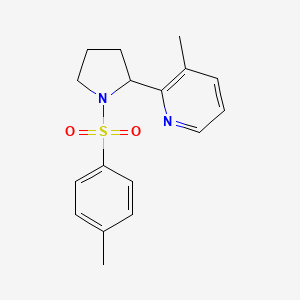
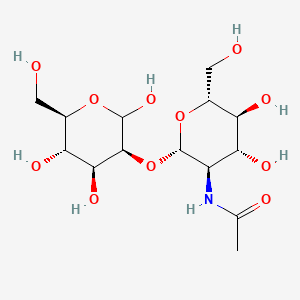
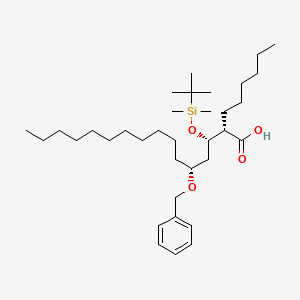
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)
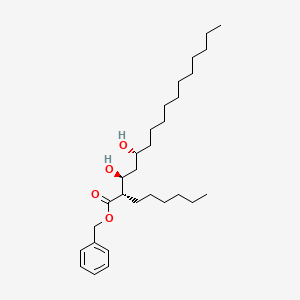

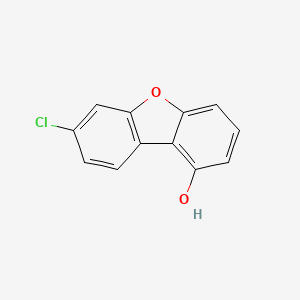
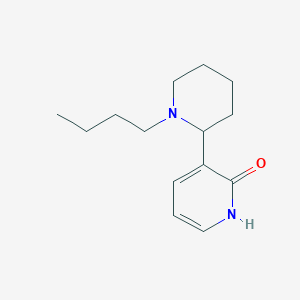

![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)
